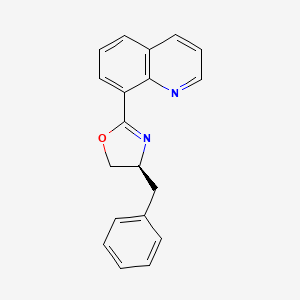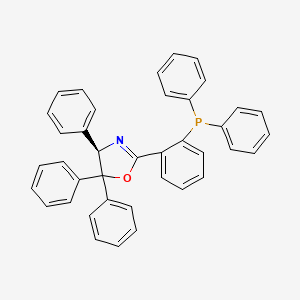![molecular formula C16H10O4 B8223003 4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]](/img/structure/B8223003.png)
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
描述
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] is an organic compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol This compound is characterized by the presence of two hydroxybenzaldehyde groups connected by an ethynediyl linkage
准备方法
The synthesis of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] typically involves the reaction of 2-hydroxybenzaldehyde with an ethynediyl precursor under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between the two hydroxybenzaldehyde units . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
化学反应分析
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzoic acid], while reduction yields 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzyl alcohol].
科学研究应用
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. Additionally, the hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
相似化合物的比较
4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] can be compared with other similar compounds, such as:
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar structure but with a butadiyne linkage instead of an ethynediyl linkage, resulting in different electronic and structural properties.
4,4’-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)bis(2-hydroxybenzaldehyde):
The uniqueness of 4,4’-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-9-13-5-3-11(7-15(13)19)1-2-12-4-6-14(10-18)16(20)8-12/h3-10,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCXWZGYCHYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



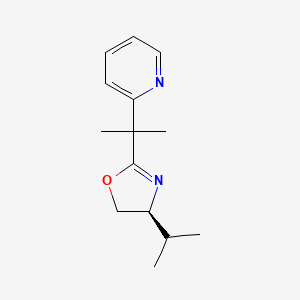
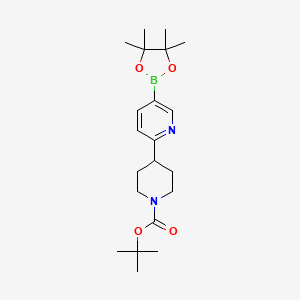

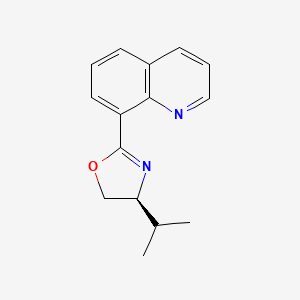
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride](/img/structure/B8222953.png)
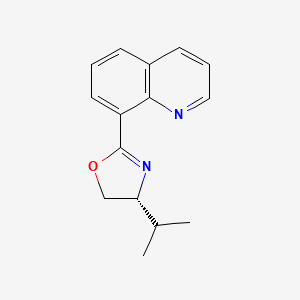
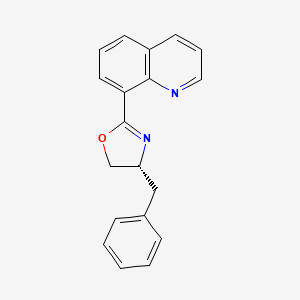
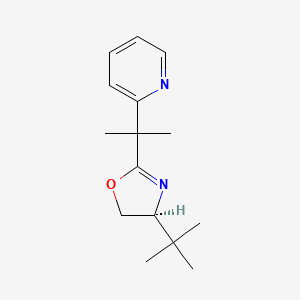
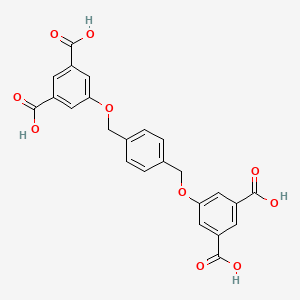
![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)
